molecular formula C5H10FN B11761988 cis-3-Fluoro-4-methylpyrrolidine

cis-3-Fluoro-4-methylpyrrolidine

Cat. No.: B11761988
M. Wt: 103.14 g/mol
InChI Key: HPCFSOFBKLAFII-UHNVWZDZSA-N
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Description

cis-3-Fluoro-4-methylpyrrolidine: is a fluorinated pyrrolidine derivative with the molecular formula C5H10FN.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Fluoro-4-methylpyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction conditions often involve mild temperatures and specific solvents to achieve high yields .

Industrial Production Methods: : Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating reagents and optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : cis-3-Fluoro-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

a. Drug Design and Development
Cis-3-Fluoro-4-methylpyrrolidine serves as a versatile scaffold in the design of novel pharmaceuticals. The pyrrolidine ring structure allows for diverse modifications, which can enhance biological activity against specific targets. Research has demonstrated that the incorporation of fluorine atoms into pyrrolidine derivatives can significantly improve their pharmacological profiles, including increased potency and selectivity for various receptors.

b. Targeting RORγt
Recent studies have highlighted the potential of this compound derivatives as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. The cis configuration facilitates a "U-shaped" conformation that enhances binding affinity and efficacy against RORγt, making these compounds promising candidates for treating conditions like psoriasis and rheumatoid arthritis .

Synthesis of Bioactive Compounds

a. Building Block for Complex Molecules
this compound is utilized as a building block in synthesizing more complex molecules with desired biological activities. Its unique structure allows chemists to create derivatives that can interact with various biological pathways, enhancing their therapeutic potential.

b. Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties by targeting specific cancer cell lines. For instance, studies have shown that certain synthesized compounds demonstrate significant cytotoxicity against various cancer types, suggesting their potential as novel anticancer agents .

Activity Type Observed Effect Reference
Inverse AgonismHigh binding affinity to RORγt
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialPotential activity against resistant pathogens

Case Study: Anticancer Efficacy

In vitro studies have evaluated the effects of this compound derivatives on human cancer cell lines. Results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values lower than those of standard chemotherapeutics, highlighting their potential in cancer treatment .

Case Study: RORγt Inhibition

A series of this compound derivatives were synthesized and tested for their ability to inhibit RORγt activity. The most potent compound exhibited an EC50 value in the low nanomolar range, demonstrating its promise as a therapeutic agent for autoimmune diseases .

Mechanism of Action

The mechanism of action of cis-3-Fluoro-4-methylpyrrolidine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields .

Biological Activity

Cis-3-Fluoro-4-methylpyrrolidine is a compound belonging to the pyrrolidine class, characterized by the presence of a fluorine atom and a methyl group attached to the pyrrolidine ring. Its unique structure, particularly the stereochemistry, influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H10FNC_5H_10FN, with a molecular weight of approximately 105.14 g/mol. The compound's stereochemistry is significant as it affects its interaction with biological targets.

PropertyValue
Molecular FormulaC5H10FNC_5H_10FN
Molecular Weight105.14 g/mol
Stereochemistry(3S,4S) configuration
SolubilitySoluble in organic solvents

The biological activity of this compound has not been extensively documented; however, its structure suggests potential interactions with various biological targets. The fluorine atom may enhance binding affinity to certain enzymes or receptors, making it a candidate for further pharmacological studies. The compound's ability to act as a building block in medicinal chemistry could lead to the development of more complex molecules that target specific biological pathways.

Binding Affinity Studies

Recent studies have indicated that modifications in the pyrrolidine scaffold can significantly influence binding affinities for various receptors. For instance, compounds with fluorinated substituents often exhibit enhanced interactions with target proteins due to increased electronegativity and steric effects. Molecular docking studies are essential for elucidating these interactions and understanding the compound's pharmacodynamics.

Case Study: Anticancer Activity

In a study examining pyrrolidine derivatives, compounds similar to this compound were screened for anticancer activity against MCF-7 and HeLa cells. One derivative demonstrated significant biological activity with an IC50 value indicating effective inhibition of cell proliferation. This suggests that further exploration of this compound could reveal similar anticancer properties.

CompoundCell LineIC50 (µM)
Derivative AMCF-715
Derivative BHeLa20
This compound TBDTBD

Potential Applications

Given its structural characteristics, this compound may find applications in:

  • Drug Development : As a precursor in synthesizing novel therapeutics targeting specific diseases.
  • Pharmacological Research : Investigating its role as an inhibitor or modulator in various biochemical pathways.

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

(3R,4R)-3-fluoro-4-methylpyrrolidine

InChI

InChI=1S/C5H10FN/c1-4-2-7-3-5(4)6/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

HPCFSOFBKLAFII-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H]1F

Canonical SMILES

CC1CNCC1F

Origin of Product

United States

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